Cas no 2092563-60-3 (2-chloro-8-fluoro-6-nitroquinolin-4-amine)

2-Chloro-8-fluoro-6-nitroquinolin-4-amine is a fluorinated and nitrated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring chloro, fluoro, and nitro substituents, enhances reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active compounds. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (amine) groups allows for versatile functionalization, facilitating further derivatization. This compound is particularly useful in medicinal chemistry for developing novel heterocyclic scaffolds with potential antimicrobial or anticancer properties. Its high purity and stability under controlled conditions ensure reliable performance in synthetic applications.
2-chloro-8-fluoro-6-nitroquinolin-4-amine structure
2092563-60-3 structure
Product Name:2-chloro-8-fluoro-6-nitroquinolin-4-amine
CAS No:2092563-60-3
MF:C9H5ClFN3O2
MW:241.606303930283
CID:5239443
Update Time:2025-10-22

2-chloro-8-fluoro-6-nitroquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinamine, 2-chloro-8-fluoro-6-nitro-
    • 2-chloro-8-fluoro-6-nitroquinolin-4-amine
    • Inchi: 1S/C9H5ClFN3O2/c10-8-3-7(12)5-1-4(14(15)16)2-6(11)9(5)13-8/h1-3H,(H2,12,13)
    • InChI Key: FLAQFPIURRHAFT-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC([N+]([O-])=O)=CC=2F)C(N)=CC=1Cl

2-chloro-8-fluoro-6-nitroquinolin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-311278-1g
2-chloro-8-fluoro-6-nitroquinolin-4-amine
2092563-60-3
1g
$0.0 2023-09-05
Enamine
EN300-311278-1.0g
2-chloro-8-fluoro-6-nitroquinolin-4-amine
2092563-60-3
1.0g
$0.0 2023-02-26

Additional information on 2-chloro-8-fluoro-6-nitroquinolin-4-amine

2-Chloro-8-Fluoro-6-Nitroquinolin-4-Amine: A Comprehensive Overview

The compound 2-chloro-8-fluoro-6-nitroquinolin-4-amine, identified by the CAS number 2092563-60-3, is a highly specialized organic chemical with significant applications in various scientific and industrial domains. This compound belongs to the quinoline derivative family, which has been extensively studied for its unique chemical properties and potential uses in drug development, material science, and other advanced research fields.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly due to their ability to interact with biological targets such as enzymes and receptors. The presence of substituents like chlorine, fluorine, and nitro groups in the structure of 2-chloro-8-fluoro-6-nitroquinolin-4-amine significantly influences its pharmacokinetic properties, making it a promising candidate for drug design. Researchers have explored its potential as an anti-inflammatory agent, where the nitro group plays a crucial role in modulating the compound's activity.

In addition to its medicinal applications, this compound has also been investigated for its role in electronic materials. The quinoline backbone is known for its aromatic stability and electron-withdrawing properties, which are advantageous in the development of organic semiconductors. Recent advancements in this area suggest that 2-chloro-8-fluoro-6-nitroquinolin-4-amine could be utilized in creating high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The synthesis of 2-chloro-8-fluoro-6-nitroquinolin-4-amino involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. Recent research has focused on optimizing these synthesis pathways, with particular emphasis on reducing environmental impact and improving scalability. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining product quality.

Beyond its direct applications, this compound serves as a valuable tool in fundamental chemical research. Its structure provides insights into the relationship between substituent effects and molecular behavior, contributing to our understanding of aromatic chemistry and heterocyclic compounds. This knowledge is essential for designing new molecules with tailored properties for specific applications.

In conclusion, 2-chloro-8-fluoro-6-nitroquinolin-4-amino stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and recent research findings underscore its importance in advancing scientific innovation. As ongoing studies continue to uncover new potentials for this compound, it remains at the forefront of cutting-edge research and development efforts.

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